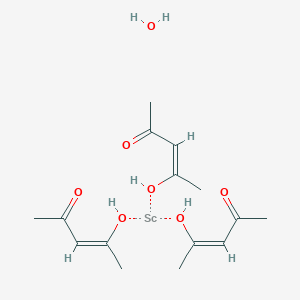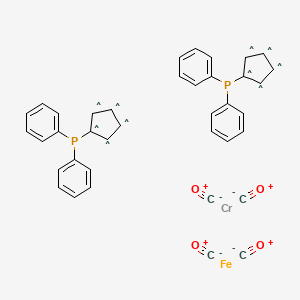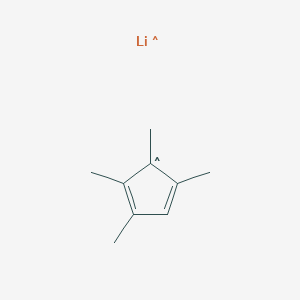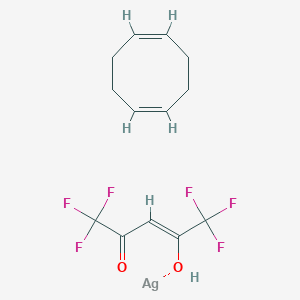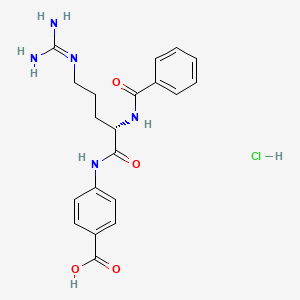
氟乙酸钠,99%
概述
描述
氟乙酸钠,也称为化合物 1080,是一种有机氟化合物,化学式为 FCH₂CO₂Na。它是氟乙酸的钠盐,包含钠阳离子 (Na⁺) 和氟乙酸阴离子 (FCH₂CO₂⁻)。这种无色盐无味,味道类似于食盐 (氯化钠)。氟乙酸钠主要用作灭鼠剂,据报道具有剧毒 .
科学研究应用
氟乙酸钠在科学研究中具有广泛的应用:
化学: 它用作有机合成中的试剂,以及合成其他氟化合物的先驱。
生物学: 氟乙酸钠用于与代谢途径和酶抑制相关的研究。
医学: 它已被探索用于治疗某些代谢紊乱,以及作为诊断成像中的放射性标记剂。
5. 作用机理
氟乙酸钠通过抑制细胞的能量产生而发挥其毒性作用。一旦摄入,它就会转化为氟乙酸,然后形成氟柠檬酸。氟柠檬酸抑制柠檬酸循环中的酶乌头酸酶,导致细胞呼吸和能量产生受到破坏。这导致柠檬酸积累和可用钙的减少,影响中枢神经、呼吸和心血管系统 .
作用机制
Sodium monofluoroacetate, also known as Compound 1080, is a highly toxic compound primarily used as a pesticide . It is chemically and toxicologically identical to the fluoroacetate found in some toxic plants .
Target of Action
The primary target of sodium monofluoroacetate is the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle . This cycle is a crucial part of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy.
Mode of Action
Sodium monofluoroacetate acts by inhibiting energy production in most cells of the body . Following absorption, it undergoes intracellular conversion to produce fluorocitrate, which inhibits the TCA cycle . Fluorocitrate inhibits aconitase and the oxidation of citric acid, resulting in blockage of the TCA cycle .
Biochemical Pathways
The inhibition of aconitase interferes with cellular respiration and the metabolism of carbohydrates, fats, and proteins . This blockage of the TCA cycle leads to energy depletion, citric and lactic acid accumulation, and a decrease in blood pH . The inability to oxidize fatty acids via the TCA cycle leads to ketone body accumulation and worsening acidosis .
Pharmacokinetics
It is known that the compound is readily absorbed and distributed in the body, where it is converted to fluorocitrate .
Result of Action
The result of sodium monofluoroacetate’s action is a severe disruption of energy metabolism. This leads to a range of effects, including neurotoxicity and acute toxicity in mammals . The main organs affected are the central nervous, respiratory, and cardiovascular systems .
Action Environment
Sodium monofluoroacetate is labile in the environment, being readily degraded by different microorganisms . . For instance, the presence of fluoride ions in the environment can interact with fluoroacetate and affect its toxicity .
安全和危害
Sodium monofluoroacetate is highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life . Exposure might occur through ingestion or less likely, via inhalation . Clinical findings after ingestion of a sufficient amount of Sodium monofluoroacetate to cause poisoning usually develop within 30 minutes to 2.5 hours of exposure .
未来方向
Several approaches have been adopted to protect livestock from the toxicity of Sodium monofluoroacetate with limited success including fencing, toxic plant eradication, and agents that bind the toxin . Recently, a native bacterium from an Australian bovine rumen was isolated which can degrade fluoroacetate . This discovery provides a new opportunity to detoxify fluoroacetate in the rumen .
生化分析
Biochemical Properties
Sodium monofluoroacetate’s extreme toxicity to mammals and insects stems from its similarity to acetate, which has a pivotal role in cellular metabolism . It is metabolized to fluorocitrate, which then interferes with adenosine triphosphate (ATP) formation in the Krebs cycle . This disruption of the tricarboxylic acid cycle results in a buildup of citrate and can cause convulsive seizures .
Cellular Effects
Sodium monofluoroacetate affects various types of cells and cellular processes. It influences cell function by disrupting energy production, leading to impaired oxidative metabolism . Energy production is reduced, and intermediates of the tricarboxylic acid cycle subsequent to citrate are depleted . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Sodium monofluoroacetate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle and reacts with citrate synthase to produce fluorocitrate . This metabolite then binds very tightly to aconitase, thereby halting the cycle .
Temporal Effects in Laboratory Settings
The effects of sodium monofluoroacetate can change over time in laboratory settings. Clinical findings after ingestion of a sufficient amount of sodium monofluoroacetate to cause poisoning usually develop within 30 minutes to 2.5 hours of exposure . They might be delayed for as long as 20 hours .
Dosage Effects in Animal Models
The effects of sodium monofluoroacetate vary with different dosages in animal models. Acute and long-term effects of a single, relatively high oral dose (0.25 and 0.30 mg/kg) of sodium monofluoroacetate on the survival and productivity of sheep were evaluated . High doses can result in fatal poisonings .
Metabolic Pathways
Sodium monofluoroacetate is involved in the tricarboxylic acid cycle, a crucial metabolic pathway. It is metabolized to fluorocitrate, which interferes with the cycle and halts energy production .
Transport and Distribution
Sodium monofluoroacetate is transported and distributed within cells and tissues in a manner consistent with its water-soluble nature . Plasma levels of sodium monofluoroacetate were roughly double that of other organs .
Subcellular Localization
Given its role in the tricarboxylic acid cycle, it is likely to be found in the mitochondria where this cycle occurs .
准备方法
化学反应分析
氟乙酸钠会发生多种类型的化学反应,包括:
水解: 在水溶液中,氟乙酸钠可以水解生成氟乙酸。
取代: 在特定条件下,氟原子可以被其他亲核试剂取代。
氧化和还原: 氟乙酸钠可以参与氧化还原反应,尽管这些反应不太常见。
这些反应中常用的试剂包括用于水解的水以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用的具体反应条件和试剂 .
相似化合物的比较
氟乙酸钠因其高毒性和特定的作用机制而独一无二。类似的化合物包括:
氟乙酸钾: 氟乙酸的另一种盐,具有相似的毒性特性。
一氟乙酸钠: 通常与氟乙酸钠互换使用,但在溶解度和反应性方面略有不同。
氟乙酸钠因其在害虫控制中的广泛应用及其对柠檬酸循环的特定抑制作用而脱颖而出,使其成为科学研究和实际应用中的宝贵工具。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium monofluoroacetate involves the reaction of Sodium hydroxide with Monofluoroacetic acid.", "Starting Materials": [ "Sodium hydroxide", "Monofluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve Sodium hydroxide in water to form a solution.", "Step 2: Add Monofluoroacetic acid to the Sodium hydroxide solution and stir the mixture.", "Step 3: Heat the mixture to a temperature of 80-90°C and continue stirring for 2-3 hours.", "Step 4: Cool the mixture to room temperature and filter the resulting Sodium monofluoroacetate product.", "Step 5: Wash the product with water and dry it in a vacuum oven to obtain the final product." ] } | |
CAS 编号 |
62-74-8 |
分子式 |
C2H3FNaO2 |
分子量 |
101.03 g/mol |
IUPAC 名称 |
sodium;2-fluoroacetate |
InChI |
InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
InChI 键 |
USQSMTBTMHHOKG-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])F.[Na+] |
规范 SMILES |
C(C(=O)O)F.[Na] |
沸点 |
Decomposes (NIOSH, 2024) decomposes Decomposes |
颜色/形态 |
White solid Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F] Colorless powder Fine, white powder or monoclinic crystals |
密度 |
greater than 1 (temperature not listed) (USCG, 1999) >1 |
熔点 |
392 °F Decomposes at 392 °F. (EPA, 1998) 200-202 °C; decomposes above melting point 392 °F (decomposes) 392 °F |
物理描述 |
Sodium fluoroacetate appears as a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH] COLOURLESS SOLID IN VARIOUS FORMS. Fluffy, colorless to white (sometimes dyed black), odorless powder. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide] |
相关CAS编号 |
144-49-0 (Parent) |
溶解度 |
Miscible (NIOSH, 2024) Solubility (g/100 g) at 25 °C in: water: 111 Almost insoluble in ethanol, acetone, and petroleum oils Solubility (g/100 g) at 25 °C in: methanol: 5; ethanol: 1.4; acetone: 0.04; carbon tetrachloride: 0.004 Practically insoluble in MeCO3 Solubility in water: good Miscible |
蒸汽压力 |
0 mmHg at 68 °F (EPA, 1998) VP: Non-volatile Approx 0.0 mm Hg at 20 °C low Low |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)

